4-(tert-Butyl) 1-ethyl L-aspartate
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Overview
Description
4-(tert-Butyl) 1-ethyl L-aspartate: is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol It is a derivative of L-aspartic acid, where the carboxyl group is esterified with tert-butyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl) 1-ethyl L-aspartate typically involves the esterification of L-aspartic acid. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol, ethanol, or propanol . The esterification process requires an excess of TMSCl to ensure complete conversion of the carboxyl groups to esters.
Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers a more efficient, versatile, and sustainable approach compared to traditional batch processes . The flow microreactor system allows for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl) 1-ethyl L-aspartate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(tert-Butyl) 1-ethyl L-aspartate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in esterification reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of amino acid metabolism.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 1-ethyl L-aspartate involves its interaction with specific molecular targets and pathways. As an ester derivative of L-aspartic acid, it can participate in biochemical reactions that involve amino acid metabolism. The compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-aspartic acid and the corresponding alcohols .
Comparison with Similar Compounds
L-Aspartic Acid: The parent compound, which lacks the ester groups.
tert-Butyl L-Aspartate: A similar compound with only the tert-butyl ester group.
Ethyl L-Aspartate: A similar compound with only the ethyl ester group.
Uniqueness: 4-(tert-Butyl) 1-ethyl L-aspartate is unique due to the presence of both tert-butyl and ethyl ester groups. This dual esterification provides distinct chemical properties, such as increased lipophilicity and altered reactivity compared to its mono-esterified counterparts .
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C10H19NO4/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 |
InChI Key |
TYNPXHMBKIYRME-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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